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CAS No.: 1759-55-3; 75885-58-4

Cat. No.: B2492015

Get Quote

Executive Summary
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide (hereafter (S)-DMCPA) is the critical chiral

building block for the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor co-

administered with Imipenem. The thermodynamic profile of (S)-DMCPA—specifically its solid-

liquid equilibrium (SLE), enthalpy of fusion, and polymorphic stability—directly dictates the

efficiency of the chiral resolution and purification processes required to meet pharmaceutical

purity standards (>99.5% ee).

This guide details the known physicochemical properties of (S)-DMCPA and provides

authoritative experimental workflows for generating the missing thermodynamic data required

for Quality by Design (QbD) process development.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2492015#bc-rfq
https://www.benchchem.com/product/b2492015/docs?utm_src=pdf-body#thermodynamic-characterization-process-engineering-of-s-2-2-dimethylcyclopropanecarboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2492015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The molecule features a strained cyclopropane ring with a gem-dimethyl substitution, imparting

significant steric bulk and rigidity. This structure influences its high melting point and specific

solubility behavior in polar protic vs. aprotic solvents.

Key Identifiers
Parameter Specification

Chemical Name (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

CAS Number 75885-58-4 (Specific to S-isomer)

Formula C₆H₁₁NO

Molecular Weight 113.16 g/mol

Synonyms Cilastatin Impurity 21; (S)-DMCPA

Stereochemistry (S)-enantiomer (Critical for bioactivity)

Thermodynamic & Physical Properties
Property Value / Range Source / Method

Melting Point (

)
135 – 137 °C DSC / Capillary (Lit. Ref 1, 3)

Boiling Point 203 – 204 °C Atmospheric Pressure

Optical Rotation to in Methanol

Enthalpy of Fusion (

)

To be determined via Protocol

A

Typically derived from DSC

integration

pKa ~16.6 (Predicted) Amide proton acidity

Solid Form Crystalline Powder White to off-white
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Process Note: The high melting point (135°C) relative to its molecular weight indicates strong

intermolecular hydrogen bonding in the crystal lattice, characteristic of primary amides. This

suggests that melt crystallization or high-temperature solubility screens are viable purification

strategies.

Solubility & Phase Behavior[4][7][10]
Understanding the Solid-Liquid Equilibrium (SLE) is paramount for designing the crystallization

step, which is the primary method for rejecting the unwanted (R)-enantiomer.

Solubility Landscape
Recent industrial studies have correlated the solubility of (S)-DMCPA using the modified

Apelblat equation.[1] The solubility profile generally follows the rule of "like dissolves like," with

high affinity for polar protic solvents capable of disrupting the amide hydrogen bond network.

High Solubility: Methanol, Ethanol (Protic solvents interact with the amide carbonyl).

Moderate Solubility: Ethyl Acetate, Acetone.

Low/Anti-Solvent: Water (pH dependent), Toluene, Heptane.

Process Implication: Anti-Solvent Crystallization
A common purification workflow involves dissolving the crude amide in a warm alcohol

(Methanol or Ethanol) and cooling or adding an anti-solvent (Water or Heptane). The steep

solubility curve in alcohols makes cooling crystallization highly effective.

Experimental Protocols for Thermodynamic
Characterization
As specific granular data (e.g., exact
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in J/g) may vary by batch or polymorph, the following self-validating protocols are required to
establish a baseline for your specific material.

Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise Melting Point (

) and Enthalpy of Fusion (

).

Preparation: Weigh 3–5 mg of dried (S)-DMCPA into a Tzero aluminum pan. Crimp with a

pinhole lid (to allow volatile escape if residual solvent is present).

Equilibration: Equilibrate at 25°C for 5 minutes.

Ramp: Heat from 25°C to 160°C at a rate of 10°C/min.

Analysis:

Identify the endothermic peak.

: Extrapolated onset temperature (should align with 135°C).

Integration: Integrate the peak area to calculate

(J/g).

Validation: Run a Indium standard (

156.6°C) prior to analysis.

Protocol B: Gravimetric Solubility Determination
Objective: Generate solubility curves for the Apelblat model.

Saturation: Add excess (S)-DMCPA to 10 mL of solvent (e.g., Methanol, Toluene) in a

jacketed glass vessel.

Equilibration: Stir at fixed temperature (
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) for 24 hours.

Sampling: Stop stirring and allow solids to settle for 1 hour.

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm).

Gravimetry: Evaporate solvent from a weighed aliquot and dry residue to constant weight.

Calculation:

Process Engineering Visualizations
Diagram 1: Synthesis & Purification Workflow
This workflow illustrates the critical path from raw materials to the purified (S)-DMCPA

intermediate, highlighting where thermodynamic control points (Crystallization) occur.
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Caption: Synthesis pathway emphasizing the thermodynamic purification step (Crystallization)

essential for chiral purity.

Diagram 2: Thermodynamic Characterization Logic
A decision tree for researchers to characterize the solid-state properties of (S)-DMCPA.
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Caption: Logical workflow for validating thermodynamic properties before process scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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